what are the chemical properties of 2,3,3',4-Tetrachlorobiphenyl
what are the chemical properties of 2,3,3',4-Tetrachlorobiphenyl
[1]
Executive Summary & Chemical Identity
2,3,3',4-Tetrachlorobiphenyl , designated as PCB 55 under the Ballschmiter & Zell (BZ) nomenclature, is a polychlorinated biphenyl congener of specific toxicological interest due to its mono-ortho substitution pattern. Unlike the twelve "dioxin-like" PCBs assigned Toxic Equivalency Factors (TEFs) by the World Health Organization (WHO), PCB 55 lacks the specific 4,4'-para-substitution pattern required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). Consequently, while it shares structural features with dioxin-like congeners, it exhibits a distinct metabolic and toxicological profile dominated by phenobarbital-type (CAR/PXR) induction rather than pure AhR activation.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 2,3,3',4-Tetrachlorobiphenyl |
| BZ Number | PCB 55 |
| CAS Registry Number | 74338-24-2 |
| Molecular Formula | C₁₂H₆Cl₄ |
| Molecular Weight | 291.99 g/mol |
| SMILES | Clc1cccc(c1)c2c(Cl)c(Cl)c(Cl)cc2 |
Physicochemical Properties[2][3][4][5][6][7][8][9]
PCB 55 is a hydrophobic, lipophilic compound. Its environmental fate and biological partitioning are governed by its high octanol-water partition coefficient (
Key Physical Constants
| Property | Value / Range | Experimental Context |
| Physical State | Solid (Pure) / Viscous Liquid (Mixtures) | Standard Temperature & Pressure (STP) |
| Log | 5.8 – 6.1 | High lipophilicity; bioaccumulates in adipose tissue. |
| Water Solubility | ~0.01 – 0.03 mg/L | Extremely low; partition favors organic carbon/lipids. |
| Vapor Pressure | Low volatility; semi-volatile organic compound (SVOC). | |
| Henry's Law Constant | ~4.5 Pa·m³/mol | Significant volatilization from water bodies over time. |
Application Note: In experimental settings, PCB 55 requires non-polar solvents (hexane, isooctane) for solubilization. Aqueous delivery to cell cultures requires a carrier vehicle (e.g., DMSO) with final concentrations
Structural Chemistry & Stereochemistry
The toxicity of PCBs is dictated by their ability to adopt a coplanar conformation.
-
Mono-ortho Substitution: The single chlorine atom at the ortho position (C2) introduces a steric barrier to rotation around the biphenyl bond.
-
Conformational Energy: While not locked into a fixed atropisomer at room temperature (unlike tri- or tetra-ortho PCBs), PCB 55 exists in a dynamic equilibrium. The energy cost to achieve planarity is higher than non-ortho PCBs (e.g., PCB 77), reducing its affinity for the AhR binding pocket.
-
Implication: This structural rigidity prevents PCB 55 from being classified as a potent "dioxin-like" PCB (dl-PCB) in the WHO TEF scheme, distinguishing it from congeners like PCB 105 or 118 which possess the 4,4'-chlorination necessary for maximal receptor interaction.
Chemical Synthesis
For research standards and toxicological assays, high-purity PCB 55 is synthesized via Suzuki-Miyaura Cross-Coupling . This method offers superior regioselectivity compared to the older Ullmann coupling or Cadogan reactions.
Synthetic Protocol
-
Reagents: 2,3,4-Trichlorophenylboronic acid and 1-Bromo-3-chlorobenzene.
-
Catalyst: Palladium(0) complex (e.g.,
). -
Base: Sodium carbonate (
) or Potassium phosphate ( ). -
Solvent: Toluene/Ethanol/Water biphasic system.
Figure 1: Suzuki-Miyaura synthesis pathway for regioselective production of PCB 55.
Metabolic Fate & Toxicology[1][10]
Metabolic Pathways
Metabolism of PCB 55 is driven by Cytochrome P450 (CYP) enzymes.[1] Due to the 2,3,3',4-substitution, the molecule has open meta-para positions on the non-chlorinated ring segments, facilitating hydroxylation.
-
Primary Metabolites: Hydroxylated PCBs (OH-PCBs).[2]
-
4'-OH-PCB 55: Formed via oxidation at the para position of the 3'-chloro ring. This is the major metabolite due to the accessibility of the 4'-position.
-
5'-OH-PCB 55: Formed via oxidation at the meta position.
-
-
Mechanism: CYP enzymes (primarily CYP2B family, with minor CYP1A contribution) insert oxygen via an arene oxide intermediate.
Figure 2: Hepatic biotransformation pathway of PCB 55 yielding hydroxylated metabolites.
Toxicological Mechanism
-
AhR Activity: Weak. PCB 55 does not potently activate the Aryl Hydrocarbon Receptor compared to PCB 126 or PCB 169.
-
Enzyme Induction: It acts as a "Mixed-Type" inducer, elevating both CYP1A (AhR-mediated) and CYP2B (CAR-mediated) activities, but with a bias toward phenobarbital-like (CYP2B) induction.
-
Neurotoxicity: Mono-ortho PCBs, including PCB 55, have been implicated in altering intracellular calcium signaling (
homeostasis) and dopamine levels, contributing to developmental neurotoxicity independent of the AhR pathway.
Analytical Methodology
Sample Extraction
-
Matrix: Biological tissue (adipose, serum) or environmental sediment.
-
Method: Soxhlet extraction (sediment) or Liquid-Liquid Extraction (serum) using Hexane:Acetone (1:1).
-
Cleanup: Acidified silica gel column to remove lipids, followed by florisil fractionation to separate PCBs from organochlorine pesticides.
Instrumental Analysis (GC-MS/ECD)
-
Column: Fused silica capillary column (e.g., DB-5ms or Rtx-PCB), 60m x 0.25mm ID.
-
Carrier Gas: Helium (constant flow 1.0 mL/min).
-
Detection:
-
GC-ECD (Electron Capture Detector): High sensitivity for halogenated compounds. Ideal for quantification.
-
GC-MS (Mass Spectrometry): Used for confirmation.
-
SIM Mode: Monitor ions m/z 290, 292, 294 (Molecular ion cluster
, , ). -
Ortho Effect: In Electron Impact (EI) mass spectra, mono-ortho PCBs like PCB 55 show a distinct fragmentation pattern involving the loss of a chlorine atom
due to the steric crowding at the ortho position.
-
-
References
-
Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31. Link
-
Van den Berg, M., et al. (2006).[3][4] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[4][5] Toxicological Sciences, 93(2), 223–241.[5] Link
- Hansen, L. G. (1998). The Ortho Side of PCBs: Occurrence and Disposition. Springer US. (Comprehensive review of non-dioxin-like PCB toxicity).
-
Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology, 45(3), 245-272. Link
-
US EPA. (2023). CompTox Chemicals Dashboard: 2,3,3',4-Tetrachlorobiphenyl.[6] Link
